3-Methyl-6-hepten-1-yn-3-ol

Catalog No.
S705790
CAS No.
51193-99-8
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-6-hepten-1-yn-3-ol

CAS Number

51193-99-8

Product Name

3-Methyl-6-hepten-1-yn-3-ol

IUPAC Name

3-methylhept-6-en-1-yn-3-ol

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3

InChI Key

PVJVUJJZSINIGV-UHFFFAOYSA-N

SMILES

CC(CCC=C)(C#C)O

Canonical SMILES

CC(CCC=C)(C#C)O

The exact mass of the compound 3-Methyl-6-hepten-1-yn-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Properties

    Understanding a compound's chemical properties is crucial for scientific research. PubChem provides information on 3-Methyl-6-hepten-1-yn-3-ol's molecular formula, weight, and structure, which can be helpful for researchers designing experiments PubChem: . Likewise, the NIST WebBook offers data on properties like boiling point and melting point National Institute of Standards and Technology: .

  • Organic Synthesis

    The presence of a functional group like the alkyne (C≡C) suggests potential for 3-Methyl-6-hepten-1-yn-3-ol to participate in various organic reactions. Scientific research often explores these reaction pathways to synthesize new molecules with desired properties.

3-Methyl-6-hepten-1-yn-3-ol is a chemical compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. Its structure features a combination of a triple bond, a double bond, and an alcohol functional group, making it an alkyne alcohol. The compound's IUPAC name is 3-methylhept-6-en-1-yn-3-ol, and its InChI key is PVJVUJJZSINIGV-UHFFFAOYSA-N. The compound is significant in various

  • Catalytic Condensation: It can react with ammonia to form nitrogen-containing heterocycles, such as pyridine derivatives .
  • Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes, depending on the reaction conditions .
  • Photolysis: In atmospheric chemistry, it plays a role in photo

While specific biological activities of 3-Methyl-6-hepten-1-yn-3-ol are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and antifungal activities. Its role as a biogenic emission suggests potential ecological interactions, possibly affecting plant and microbial communities .

Several synthesis methods for 3-Methyl-6-hepten-1-yn-3-ol have been reported:

  • Alkyne Synthesis: It can be synthesized through the reaction of appropriate alkyl halides with lithium acetylide or other alkynes under controlled conditions.
  • Catalytic Methods: The compound can also be produced via catalytic condensation reactions involving starting materials like alcohols and alkynes .
  • Biological Synthesis: Some studies suggest potential biosynthetic pathways involving microbial fermentation processes that yield this compound as a secondary metabolite.

3-Methyl-6-hepten-1-yn-3-ol has several applications:

  • Flavoring and Fragrance: Due to its unique scent profile, it may be used in the fragrance industry.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, especially nitrogen-containing heterocycles.
  • Atmospheric Studies: Its role in atmospheric chemistry makes it relevant for studies on air quality and pollution .

Research on interaction studies involving 3-Methyl-6-hepten-1-yn-3-ol primarily focuses on its reactivity with atmospheric radicals and its effects on environmental chemistry. It is known to interact with hydroxyl radicals, influencing its degradation rate in the atmosphere, which is crucial for understanding its environmental impact .

Several compounds share structural similarities with 3-Methyl-6-hepten-1-yn-3-ol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
6-Hepten-1-yneC7H10A simpler alkyne without hydroxyl functionality
3-Methylheptan-2-oneC8H16OA ketone derivative with potential flavoring uses
4-MethylphenylacetyleneC9H10Exhibits aromatic properties; used in polymers

The uniqueness of 3-Methyl-6-hepten-1-yn-3-ol lies in its combination of multiple functional groups (alkyne, alkene, alcohol) which allows for diverse reactivity and application potential that is not present in simpler analogs .

XLogP3

1.3

Other CAS

51193-99-8

Dates

Last modified: 07-20-2023

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